Bromine azide

Synthetic Methodology Reaction Mechanisms Alkene Functionalization

Bromine azide (BrN₃, CAS 13973-87-0) is a covalent inorganic azide existing as an orange-red liquid at room temperature. It is characterized by extreme explosive sensitivity, detonating upon pressure changes as small as Δp ≥ 0.05 Torr or upon crystallization, and possesses a particularly weak Br–N₃ bond with a thermodynamic strength near zero.

Molecular Formula BrN3
Molecular Weight 121.92 g/mol
CAS No. 13973-87-0
Cat. No. B087527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromine azide
CAS13973-87-0
Molecular FormulaBrN3
Molecular Weight121.92 g/mol
Structural Identifiers
SMILES[N-]=[N+]=NBr
InChIInChI=1S/BrN3/c1-3-4-2
InChIKeyKFCUPNHUPHDVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromine Azide (CAS 13973-87-0): Explosive Inorganic Reagent for Vicinal Bromoazidation and Radical Generation


Bromine azide (BrN₃, CAS 13973-87-0) is a covalent inorganic azide existing as an orange-red liquid at room temperature [1]. It is characterized by extreme explosive sensitivity, detonating upon pressure changes as small as Δp ≥ 0.05 Torr or upon crystallization, and possesses a particularly weak Br–N₃ bond with a thermodynamic strength near zero [2]. Unlike stable, commercially available azide sources such as trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃), BrN₃ is not commercially available and must be generated in situ due to its hazardous nature [1][3]. Its utility stems from its ability to participate in both ionic and radical addition mechanisms, enabling the direct 1,2-bromoazidation of alkenes, a transformation that alternatives like the NBS/TMSN₃ system cannot achieve without additional catalysts [4].

Why Bromine Azide (CAS 13973-87-0) Cannot Be Replaced by Alternative Azide Sources or In-Class Halogen Azides


Generic substitution of bromine azide with other azidating agents or halogen azides fails due to fundamental differences in mechanism, selectivity, and reactivity profiles that preclude direct interchange. While alternative systems like N-bromosuccinimide (NBS) with trimethylsilyl azide (TMSN₃) can yield vicinal bromoazides, they require a catalyst and follow a distinct mechanistic pathway, lacking the radical reactivity accessible with BrN₃ under photochemical conditions [1]. Within the halogen azide series (XN₃, X = Cl, Br, I), the tendency for homolytic cleavage increases in the order IN₃ < BrN₃ < ClN₃, positioning BrN₃ uniquely as a reagent capable of both ionic and radical additions depending on reaction conditions, a versatility not shared by its analogs [2]. Furthermore, the explosive sensitivity of BrN₃ (detonating at Δp ≥ 0.05 Torr) necessitates specialized in situ generation and handling protocols, such as continuous flow methods, which are not required for more stable azide sources, thereby precluding direct substitution in standard laboratory settings [3]. The following quantitative evidence details these critical differentiators that must be considered during scientific selection and procurement.

Quantitative Differentiation Evidence: Bromine Azide vs. Iodine Azide, Chlorine Azide, and Alternative Reagent Systems


Reaction Mechanism Versatility: Radical vs. Ionic Pathway Control in BrN₃ versus IN₃ and ClN₃

The tendency for homolytic cleavage among halogen azides follows the order IN₃ < BrN₃ < ClN₃. This property directly dictates the available reaction pathways for alkene addition [1]. Specifically, while iodine azide (IN₃) additions proceed almost exclusively via an ionic mechanism, and chlorine azide (ClN₃) additions proceed predominantly via a radical pathway, bromine azide (BrN₃) is uniquely positioned to undergo both ionic and radical additions depending on the reaction conditions (e.g., solvent polarity, light exposure) [2][3].

Synthetic Methodology Reaction Mechanisms Alkene Functionalization

Stereochemical Outcome in Styrene Addition: BrN₃ vs. IN₃

In a direct head-to-head comparison using cis-β-deuteriostyrene (6) as a stereochemical probe, the addition of iodine azide (IN₃) proceeds stereospecifically anti, resulting in the exclusive formation of a single stereoisomer after HI elimination [1]. In stark contrast, the addition of bromine azide (BrN₃) to the same substrate under identical polar conditions yields a 1:1 mixture of cis- and trans-α-azido-β-deuteriostyrene products [1]. This indicates that the BrN₃ reaction proceeds via an open benzylic cation intermediate rather than a stereospecific anti addition via a bridged bromonium ion.

Stereoselective Synthesis Mechanistic Probe Alkene Addition

Solid-State Structural Differentiation: Helical BrN₃ vs. Chain IN₃

Single-crystal X-ray diffraction analysis reveals a fundamental structural difference between bromine azide (BrN₃) and iodine azide (IN₃) in the solid state [1]. While IN₃ crystallizes to form an endless chain-like structure, BrN₃ adopts a previously unobserved helical structure [1]. This unique helical architecture is unprecedented in covalent p-block azide chemistry and directly impacts the compound's macroscopic properties, including its extreme sensitivity to mechanical stimuli [2].

Crystallography Solid-State Chemistry Energetic Materials

Radical Generation Capability: BrN₃ vs. NBS/TMSN₃ System

The homolytic cleavage of bromine azide (BrN₃) into bromine and azide radicals is more facile than for iodine azide (IN₃) [1]. This property enables radical bromoazidation reactions that are not accessible using alternative, non-radical generating reagent systems like N-bromosuccinimide (NBS) and trimethylsilyl azide (TMSN₃) [2]. Under photochemical conditions, BrN₃ serves as a source of both bromine and azide radicals, allowing for the direct radical 1,2-functionalization of alkenes or the selective oxidation of secondary alcohols, a transformation not possible with the NBS/TMSN₃ system, which operates via an ionic mechanism [3].

Radical Chemistry Photochemistry Alkene Difunctionalization

Validated Application Scenarios for Bromine Azide (CAS 13973-87-0) Based on Quantitative Differentiation Evidence


Synthesis of Stereochemically Complex Vicinal Bromoazides from Alkenes

Based on its demonstrated ability to generate stereorandom mixtures of bromoazides from styrenes, as established by head-to-head comparison with IN₃ [1], BrN₃ is the reagent of choice when synthetic targets require non-stereospecific addition to alkenes. This application leverages the unique intermediate cation stability of BrN₃ addition, a property not shared by its iodine analog.

Photochemically-Driven Radical Bromoazidation and Selective Alcohol Oxidation

Capitalizing on the facile homolytic cleavage of the weak Br–N₃ bond under photochemical conditions, BrN₃ enables radical-mediated 1,2-bromoazidation of alkenes and the selective oxidation of secondary alcohols [2]. This application scenario is inaccessible to ionic alternative reagents like the NBS/TMSN₃ system, positioning BrN₃ as a specialized tool for radical difunctionalization and oxidation strategies.

Mechanistic Studies of Three-Membered Halonium vs. Open Cation Intermediates

The stark stereochemical contrast between BrN₃ and IN₃ addition to cis-β-deuteriostyrene—specifically, the transition from stereospecificity with IN₃ to a 1:1 stereorandom mixture with BrN₃—makes BrN₃ an essential reagent for fundamental mechanistic investigations [1]. This application utilizes BrN₃ as a probe to distinguish between bridged halonium ion intermediates and open carbocations in alkene addition reactions.

Continuous Flow Synthesis Involving Hazardous Azide Intermediates

Given the extreme explosive sensitivity of BrN₃ (detonation at Δp ≥ 0.05 Torr), its safe handling and use in preparative synthesis has been enabled by continuous flow methodologies [3]. This application scenario is unique to BrN₃ among the halogen azides due to its specific physical properties, and its implementation in flow chemistry platforms allows for the scalable generation and immediate consumption of this otherwise prohibitively dangerous reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromine azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.